2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
“2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound. It is a derivative of boronic acid and is often used in the preparation of pharmaceuticals and chemical intermediates . It may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Scientific Research Applications
Synthesis and Characterization
Compounds similar to 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have been synthesized and characterized by various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Crystal structures of these compounds are confirmed by X-ray diffraction, and molecular structures are calculated using density functional theory (DFT) for comparison with X-ray diffraction values. This process aids in understanding the conformation and vibrational properties of the molecules (Wu et al., 2021).
Molecular Structure Insights
The molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction. Additionally, investigations into the molecular electrostatic potential and frontier molecular orbitals of these compounds provide insights into their physicochemical properties (Huang et al., 2021).
Fluorescence Probing and Detection
Fluorescence Probes for H₂O₂ Detection
A series of boronate ester fluorescence probes have been synthesized, displaying varying fluorescence responses towards hydrogen peroxide (H₂O₂). These responses are crucial for understanding the interaction between these compounds and reactive oxygen species, which is essential in biomedical research and environmental monitoring (Lampard et al., 2018).
Advanced Synthesis Techniques
Microwave-Assisted Synthesis
The compound has been utilized in microwave-assisted synthesis methods to expedite the production of heteroaryl-linked benzimidazoles, demonstrating its role in enhancing synthetic efficiency and potentially yielding a wide variety of heteroaryl-substituted benzimidazoles (Rheault et al., 2009).
Sensing and Detection Applications
Enhanced Sensing Performance
The introduction of certain functional groups to the boron ester structure can significantly enhance its sensing performance, particularly for detecting hydrogen peroxide vapor. This highlights the compound's potential in developing sensitive and rapid-response sensors for various applications, including explosive detection and environmental monitoring (Fu et al., 2016).
Medicinal Chemistry and Drug Delivery
Prochelator Applications
Certain derivatives of the compound have shown promise in conditionally targeting iron sequestration in cells under oxidative stress. The modification of the molecule leads to increased hydrolytic stability and improved chelator release, offering potential therapeutic applications in mitigating iron-catalyzed oxidative damage (Wang & Franz, 2018).
Antimicrobial Applications
Antifungal and Antibacterial Bioactivity
Certain derivatives of this compound have shown considerable antifungal activity against Aspergillus niger and Aspergillus flavus, as well as moderate antibacterial activity against Bacillus cereus. These findings underscore the potential of these compounds in developing new antimicrobial agents (Irving et al., 2003).
Mechanism of Action
Mode of Action
It’s worth noting that compounds containing a boronic acid or boronate ester group, like this one, are often used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, used in organic synthesis to form biaryl compounds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Result of Action
The ability of this compound to form biaryl compounds through the suzuki-miyaura cross-coupling reaction suggests that it could potentially be used to synthesize a wide range of biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the reactions in which this compound participates .
Biochemical Analysis
Biochemical Properties
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boronic ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can affect various cellular functions, including cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The boronic ester group can form covalent bonds with active site residues in enzymes, leading to inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in maximal efficacy without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s boronic ester group can also participate in redox reactions, influencing cellular redox states .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by factors such as lipophilicity and molecular size, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
Properties
IUPAC Name |
2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7H,16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCNIIZUTIYXTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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